4-(2-Aminophenoxy)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

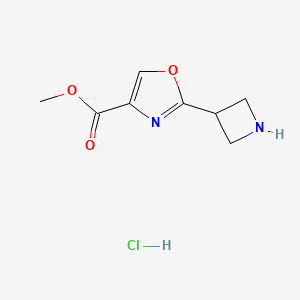

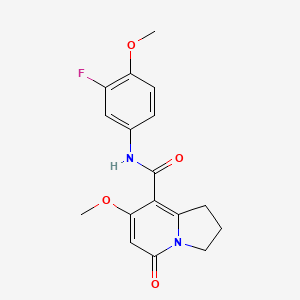

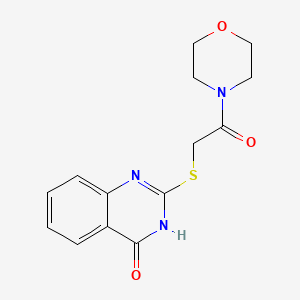

“4-(2-Aminophenoxy)azetidin-2-one” is a chemical compound that has gained attention in scientific research due to its unique chemical and biological properties. It has a molecular weight of 178.19 .

Synthesis Analysis

The synthesis of azetidin-2-ones, such as “this compound”, often involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) .

Scientific Research Applications

Antitumor and Anticancer Applications

4-(2-Aminophenoxy)azetidin-2-one derivatives are studied for their potent antiproliferative properties. Compounds like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one have been found to inhibit the polymerization of tubulin, disrupt microtubular structures in breast cancer cells, and induce apoptosis, showing promise as anticancer agents (Greene et al., 2016). Additionally, specific azetidin-2-one derivatives have demonstrated cytotoxic activity in cancer cell lines and potential to induce apoptosis, indicating their potential as anticancer agents (Olazarán et al., 2017).

Synthetic and Chemical Applications

Azetidin-2-one is recognized as a versatile building block in organic synthesis, useful for creating a variety of bioactive molecules. The strain energy associated with the four-membered cyclic lactam structure of azetidin-2-one enables its use in synthesizing aromatic beta-amino acids, peptides, polyamines, and other complex organic structures. This molecule serves as a powerful synthon for developing diverse synthetic target molecules without the beta-lactam ring structure (Deshmukh et al., 2004).

Antimicrobial Applications

New azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit promising antibacterial activity against antibiotic-susceptible and -resistant pathogens, suggesting potential applications as alternative antimicrobial agents (Broccolo et al., 2006).

Chemical Structure and Reactivity Studies

Studies on azetidin-2-one and its derivatives provide insights into their chemical structure and reactivity. Investigations into the synthesis, reactions, and applications of these compounds contribute to a broader understanding of their potential uses in various fields, including medicinal chemistry and drug development (Singh et al., 2008).

Properties

IUPAC Name |

4-(2-aminophenoxy)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNCFNIALBXINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride](/img/structure/B2544203.png)

![5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2544207.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2544215.png)

![isopropyl 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2544219.png)